1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzyl group, a propionyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
For instance, a related compound was found to bind to the colchicine binding site of tubulin , which could disrupt microtubule dynamics and inhibit cell division .
Biochemical Pathways
Given its potential role in inhibiting tubulin polymerization, it may affect the cell cycle and apoptosis pathways . Inhibition of tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Result of Action
The compound’s action may result in the inhibition of cell division and induction of apoptosis, as suggested by the effects of similar compounds . Specifically, a related compound was found to induce apoptosis in BT-474 cells, a breast cancer cell line .
Preparation Methods
The synthesis of 1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ringIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propionyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has shown promise in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: This compound differs by the position of the propionyl group, which can lead to variations in its chemical and biological properties.
Tris(benzyltriazolylmethyl)amine: Although structurally different, this compound shares some similarities in its use as a ligand and catalyst in chemical reactions.
Imidazole-containing compounds: These compounds also exhibit a range of biological activities and are used in the development of pharmaceuticals.
Biological Activity
1-Benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H23N3O2
- Molecular Weight : 337.4 g/mol
The compound features a benzyl group and a propanoyl moiety attached to a tetrahydroquinoline core, which is known for various biological activities.
Antimicrobial Activity
Several studies have indicated that derivatives of tetrahydroquinoline exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and shown significant inhibitory effects .
Anticancer Properties
Research has highlighted the potential of tetrahydroquinoline derivatives in cancer treatment. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways . The specific activity of this compound in cancer models remains to be fully elucidated but is promising based on related compounds.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound may exhibit beneficial effects in neurodegenerative diseases such as Alzheimer's. Studies on related compounds have shown inhibition of acetylcholinesterase (AChE), suggesting potential use in treating cognitive decline .
Study on Cholinesterase Inhibition
A study exploring the inhibition of AChE by related tetrahydroquinoline compounds demonstrated significant activity with IC50 values in the low micromolar range. This suggests that this compound could also possess similar inhibitory effects .
Antimicrobial Testing
In a comparative study of various tetrahydroquinoline derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli, certain compounds showed promising antimicrobial activity. The structure-activity relationship indicated that modifications at the urea position could enhance efficacy .
Summary of Biological Activities
Properties
IUPAC Name |
1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-10-11-17(13-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPNNSYLMTEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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